5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate
CAS No.: 34265-47-9
Cat. No.: VC21119070
Molecular Formula: C16H13ClN2O6S
Molecular Weight: 396.8 g/mol
* For research use only. Not for human or veterinary use.
![5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate - 34265-47-9](/images/no_structure.jpg)
Specification
CAS No. | 34265-47-9 |
---|---|
Molecular Formula | C16H13ClN2O6S |
Molecular Weight | 396.8 g/mol |
IUPAC Name | methyl 2-acetyloxy-5-[(4-chlorosulfonylphenyl)diazenyl]benzoate |
Standard InChI | InChI=1S/C16H13ClN2O6S/c1-10(20)25-15-8-5-12(9-14(15)16(21)24-2)19-18-11-3-6-13(7-4-11)26(17,22)23/h3-9H,1-2H3 |
Standard InChI Key | RIMYRSKEKAXGGZ-UHFFFAOYSA-N |
SMILES | CC(=O)OC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)Cl)C(=O)OC |
Canonical SMILES | CC(=O)OC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)Cl)C(=O)OC |
Introduction
Physical and Chemical Properties
Structural Characteristics
The molecular structure of 5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate is characterized by its core components that contribute to its unique chemical properties. The compound features an azo linkage (-N=N-) that connects a substituted phenyl ring to a salicylic acid derivative. The phenyl ring bears a chlorosulfonyl group (-SO2Cl), which is highly reactive and serves as a key functional site for nucleophilic substitution reactions. The salicylic acid portion of the molecule is modified with both methyl ester and acetate groups, which protect the carboxylic acid and hydroxyl functionalities, respectively .
This structural arrangement gives the compound its distinctive orange color, which is typical of azo compounds due to the extended conjugation system that absorbs visible light. The presence of multiple functional groups within the molecule creates various sites for chemical reactions, making it versatile for synthetic applications. The chlorosulfonyl group, in particular, is significant for the compound's role as an intermediate in Sulfasalazine synthesis, as it readily reacts with nucleophiles to form sulfonamide linkages.
Chemical Reactivity
The chemical reactivity of 5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate is primarily governed by its functional groups, particularly the chlorosulfonyl moiety and the azo linkage. The chlorosulfonyl group (-SO2Cl) is highly reactive toward nucleophiles, readily undergoing substitution reactions with amines, alcohols, and other nucleophilic compounds to form sulfonamides, sulfonate esters, and related derivatives. This reactivity is central to the compound's role as an intermediate in the synthesis of Sulfasalazine and similar drugs .
The azo group (-N=N-) can undergo various transformations, including reduction to form amines, which may be useful in creating modified derivatives with altered biological properties. Under specific conditions, the azo linkage can be cleaved, leading to fragmentation of the molecule. The ester and acetate groups are susceptible to hydrolysis under acidic or basic conditions, which can be utilized for selective deprotection during synthetic operations.
Spectroscopic analyses of similar azo compounds reveal characteristic features that aid in structure elucidation. For instance, infrared spectroscopy typically shows distinctive absorption bands for the azo group in the range of 1390-1520 cm⁻¹, while ¹H-NMR spectroscopy shows signals for aromatic protons and various functional groups like the hydroxyl group (11.5-13.5 ppm) .
Synthesis Methods and Pathways
Detailed Synthetic Procedure
A detailed procedure for synthesizing 5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate involves specific reaction conditions and careful handling of intermediates. Based on analogous procedures for similar compounds, the synthesis typically begins with the preparation of the diazonium salt. This involves dissolving p-chlorosulfonylaniline (approximately 30 mmol) in a mixture of water and concentrated hydrochloric acid, followed by cooling to 0-5°C. A freshly prepared solution of sodium nitrite is then added dropwise under constant stirring to form the diazonium salt intermediate .
In a separate reaction vessel, the coupling component (methyl salicylate acetate) is prepared and maintained at low temperature. The diazonium salt solution is then added dropwise to this coupling component with continuous stirring at 0-5°C. The reaction mixture typically develops a characteristic color change, indicating the formation of the azo compound. The reaction is allowed to proceed for several hours (typically 3-4 hours) under controlled temperature conditions .
After completion of the reaction, the product is isolated by filtration, washed thoroughly with appropriate solvents to remove impurities, and dried under suitable conditions. Purification may involve recrystallization from appropriate solvent systems or column chromatography to obtain the desired compound with high purity .
Optimization and Scale-up Considerations
Scaling up the synthesis of 5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate from laboratory to industrial scale presents several challenges that require careful consideration. Temperature control is critical during the diazotization and coupling steps, as higher temperatures can lead to decomposition of the diazonium salt intermediate and formation of unwanted byproducts. Industrial-scale production therefore requires efficient cooling systems and precise temperature monitoring .
The reactivity of the chlorosulfonyl group poses additional challenges for large-scale synthesis, as it is susceptible to hydrolysis in the presence of moisture. Consequently, industrial processes must maintain anhydrous conditions and employ moisture-resistant equipment. The exothermic nature of both the diazotization and coupling reactions necessitates efficient heat dissipation systems to prevent runaway reactions and ensure safety during large-scale production .
Purification methods must also be adapted for industrial scale, potentially involving continuous filtration systems, optimized washing procedures, and efficient drying techniques. Alternative purification methods, such as continuous crystallization or chromatography, may be employed depending on the specific requirements for product purity and process economics .
Applications and Biological Activity
Pharmaceutical Applications
The primary application of 5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate lies in its role as a key intermediate in the synthesis of Sulfasalazine and related pharmaceutical compounds . Sulfasalazine is a widely used medication for treating inflammatory bowel diseases, including ulcerative colitis and Crohn's disease, as well as rheumatoid arthritis. The compound's structural features, particularly the chlorosulfonyl group, make it an ideal precursor for introducing the sulfonamide linkage found in Sulfasalazine.
Beyond its role in Sulfasalazine synthesis, the compound's structural similarity to known bioactive molecules suggests potential applications in developing novel therapeutic agents. The presence of the azo linkage and salicylate moiety, which are found in various pharmaceutically active compounds, provides a foundation for creating derivatives with enhanced or modified biological properties . Recent research has explored the possibility of using this compound and its derivatives as scaffolds for designing new drugs targeting specific biological pathways involved in inflammatory and infectious diseases.
The pharmaceutical significance of this compound extends to its potential role in drug delivery systems. Azo compounds have been investigated for their ability to serve as prodrugs that can be selectively activated in specific tissues or under particular physiological conditions, such as the reductive environment of the colon. This property could be exploited to develop targeted delivery systems for drugs designed to treat localized conditions, such as inflammatory bowel diseases .
Anti-inflammatory Activity
Studies on compounds structurally related to 5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate have revealed significant anti-inflammatory properties. Research conducted on azo derivatives of salicylic acid has demonstrated their ability to inhibit inflammatory processes through various mechanisms. These compounds have been evaluated using in vitro methods such as the human red blood cell (HRBC) membrane stability assay, which assesses their capacity to protect cell membranes from rupture under stress conditions—a property correlated with anti-inflammatory activity .
The anti-inflammatory effects of these compounds are attributed to several structural features, including the salicylate moiety, which is known to inhibit cyclooxygenase (COX) enzymes involved in prostaglandin synthesis. The azo linkage may also contribute to the anti-inflammatory action through interactions with specific cellular targets or by modulating the release of the active components under physiological conditions .
Research findings indicate that various structural modifications to the basic scaffold can significantly influence the anti-inflammatory potency of these compounds. For instance, variations in substituents on the aromatic rings can alter their interaction with biological targets, resulting in enhanced or diminished activity. This structure-activity relationship provides valuable insights for designing more effective anti-inflammatory agents based on this chemical class .
Antimicrobial Properties
In addition to anti-inflammatory activity, azo compounds structurally related to 5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate have demonstrated antimicrobial properties against various bacterial strains. The presence of the sulfonamide group (derived from the chlorosulfonyl moiety) is particularly significant in this context, as sulfonamides are known for their antibacterial effects through inhibition of folate synthesis in microorganisms .
Research has shown that azo derivatives containing sulfonamide groups exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential. The efficacy of these compounds varies depending on their specific structural features, with some derivatives showing enhanced activity against particular bacterial strains . This variability provides opportunities for developing targeted antimicrobial agents for specific pathogens.
The dual anti-inflammatory and antimicrobial properties of these compounds make them particularly interesting for treating conditions where both inflammation and infection are present, such as certain chronic wounds or inflammatory disorders with secondary bacterial infections. This multi-target approach could potentially enhance therapeutic outcomes in complex clinical scenarios .
Structure-Activity Relationship Studies
Molecular Modeling and Structural Analysis
Structure-activity relationship (SAR) studies of 5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate and related compounds provide valuable insights into the molecular features that determine their biological activities. Molecular modeling approaches have been employed to analyze the three-dimensional structure of these compounds and predict their interactions with biological targets. These studies typically involve computational methods such as molecular docking, which simulates the binding of compounds to specific protein targets, providing information about potential mechanisms of action .
The azo linkage (-N=N-) plays a crucial role in determining the compound's geometry and conformation, which in turn affects its ability to interact with biological receptors. The rigid nature of this linkage maintains a specific spatial arrangement between the two aromatic rings, creating a unique molecular shape that can be recognized by target proteins. Additionally, the azo group can participate in hydrogen bonding and π-π interactions with amino acid residues in protein binding sites .
Structural analysis of these compounds often focuses on electronic distribution and charge density, which influence their reactivity and binding affinity. The presence of electron-withdrawing groups, such as the chlorosulfonyl moiety, affects the electron density around the azo linkage, potentially altering its stability and reactivity under physiological conditions .
Effect of Structural Modifications
Research on structurally related azo compounds has demonstrated that modifications to different parts of the molecule can significantly alter their biological activities. The following table summarizes some key structural modifications and their effects on biological properties:
Comparative Analysis with Similar Compounds
Comparison with Related Azo Derivatives
5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate belongs to a broader class of azo compounds with similar structural features but distinct properties. Comparing this compound with related azo derivatives provides valuable insights into the effects of specific structural elements on chemical and biological properties. The following table presents a comparative analysis of 5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate with structurally related compounds:
Compound | Structural Features | Distinctive Properties | Application Areas |
---|---|---|---|
5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate | Chlorosulfonyl group, protected salicylic acid | Intermediate for Sulfasalazine, orange solid, soluble in dichloromethane and methanol | Pharmaceutical synthesis, potential antimicrobial and anti-inflammatory applications |
Azo derivatives of 3-methoxysalicylic acid | Methoxy substitution on salicylic acid | Enhanced anti-inflammatory activity in HRBC assays | Anti-inflammatory drug development |
4-Aminosalicylic Acid | Amino group instead of azo linkage | Treatment for tuberculosis | Tuberculosis therapy |
Sulfanilamide | Basic sulfonamide structure | Established antibacterial properties | Treatment of bacterial infections |
This comparative analysis reveals that while these compounds share certain structural elements, subtle differences in their chemical composition lead to significant variations in their properties and applications. The presence of specific functional groups, such as the chlorosulfonyl moiety in 5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate, confers unique reactive properties that make it particularly suitable for its role as a synthetic intermediate .
Advantages and Limitations
5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate offers several advantages over similar compounds, particularly in the context of pharmaceutical synthesis. Its specific arrangement of functional groups provides a versatile scaffold for creating sulfonamide-based drugs like Sulfasalazine. The protected nature of the salicylic acid moiety (as methyl ester and acetate) enhances stability during synthetic operations and allows for selective manipulations of the chlorosulfonyl group .
The compound's solubility profile, being soluble in organic solvents like dichloromethane and methanol, facilitates its use in organic synthesis procedures. This property is advantageous for reactions that require homogeneous conditions and for purification processes such as recrystallization . Additionally, the characteristic orange color of the compound simplifies monitoring of reactions and purification steps through visual observation.
Future Development Prospects
Research on 5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate and related compounds continues to evolve, with several promising directions for future development. One area of interest is the exploration of novel derivatives with enhanced therapeutic properties. By applying the principles established through structure-activity relationship studies, researchers aim to design compounds with improved efficacy, selectivity, and pharmacokinetic profiles .
Another promising direction involves the development of multi-functional compounds that combine anti-inflammatory, antimicrobial, and other beneficial activities. This approach could lead to new therapeutic agents for complex conditions where multiple pathological processes are involved, such as inflammatory disorders with concurrent bacterial infections .
Advances in synthetic methodologies also offer opportunities for improving the preparation of 5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate and related compounds. These include the development of more efficient and environmentally friendly synthetic routes, potentially involving catalytic processes, flow chemistry, or other modern synthetic techniques. Such advancements could enhance the accessibility of these compounds for research and pharmaceutical applications while reducing environmental impact .
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